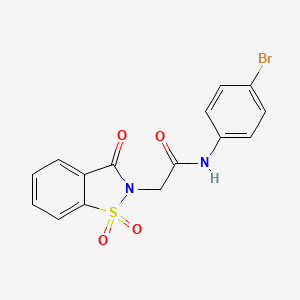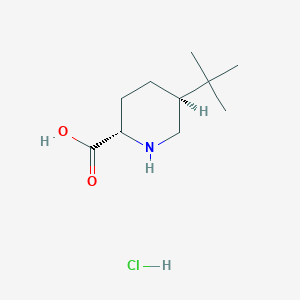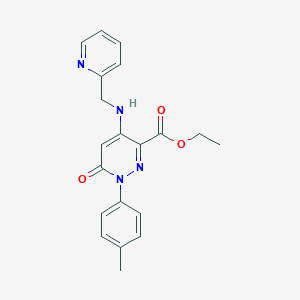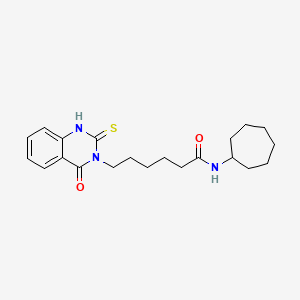
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. Paper describes the synthesis of 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines, which are structurally related to the compound of interest. The key step in this synthesis involves oxidative cyclization using 70% nitric acid. Although the exact synthesis of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can significantly influence the chemical behavior of these compounds. The papers provided do not offer specific insights into the molecular structure of this compound, but paper discusses the structural characterization of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, using techniques such as NMR and IR spectroscopy. These techniques are crucial for confirming the structure of synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can lead to the formation of compounds with various pharmacological properties. The abstracts provided do not detail specific reactions for the compound of interest, but they do suggest that the synthesized pyrimidine derivatives can serve as intermediates for further chemical modifications. Paper mentions that 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be used as an intermediate for the synthesis of disubstituted pyrimidines.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are important for their practical application in pharmacology. While the provided papers do not discuss the properties of this compound specifically, they do imply that the synthesized compounds have been characterized to confirm their identity and purity, which is a standard practice in chemical synthesis research. The properties of these compounds would be influenced by the substituents on the pyrimidine ring and the overall molecular structure.
Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those related to 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine, has been explored for their potential antitumor activities. These compounds have been structurally characterized and investigated for their ability to inhibit cancer cell growth. Specifically, certain derivatives have shown promising in vitro anticancer activity against a panel of cell lines, indicating their potential as therapeutic agents in cancer treatment (Maftei et al., 2016).
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, has demonstrated moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential use of these compounds in developing new antimicrobial agents, with some derivatives showing superior activity compared to traditional antibiotics like ampicillin and gentamicin (El-sayed et al., 2017).
Amplification of Antimicrobial Effects
Compounds containing the 1,2,4-oxadiazole moiety, related to the chemical structure of interest, have been synthesized and evaluated for their ability to amplify the effects of phleomycin against Escherichia coli. This suggests a potential application in enhancing the efficacy of existing antimicrobial agents, demonstrating the versatility of this compound derivatives in research aimed at combating microbial resistance (Brown & Cowden, 1983).
Plant Growth Stimulation
The exploration of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl derivatives, which include structural motifs related to this compound, has identified compounds with a pronounced ability to stimulate plant growth. This research highlights the potential agricultural applications of these compounds in enhancing crop yields and improving plant health (Pivazyan et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle leads to cell death, specifically in tumor cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Propiedades
IUPAC Name |
5-(4-chloropyrimidin-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN6O/c11-8-6(3-13-5-15-8)10-16-9(17-18-10)7-4-12-1-2-14-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPDLPASRPSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C3=CN=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)



![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)